molecular formula C12H19N3O4S3 B2884743 N-(5-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034486-87-6

N-(5-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No.: B2884743
CAS No.: 2034486-87-6
M. Wt: 365.48
InChI Key: RSXUKFJRTVYBOP-UHFFFAOYSA-N
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Description

This compound features a thiazol-2-yl core linked to an acetamide group via a sulfamoyl bridge, with a 4-methoxytetrahydro-2H-thiopyran-4-ylmethyl substituent. The thiopyran moiety introduces a six-membered sulfur-containing ring with a methoxy group, which may enhance metabolic stability and modulate lipophilicity compared to simpler aromatic substituents.

Properties

IUPAC Name

N-[5-[(4-methoxythian-4-yl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S3/c1-9(16)15-11-13-7-10(21-11)22(17,18)14-8-12(19-2)3-5-20-6-4-12/h7,14H,3-6,8H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXUKFJRTVYBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C15H20N2O5S2
Molecular Weight 372.5 g/mol
CAS Number 2034486-74-1

The structure features a thiazole moiety, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation pathways, similar to other sulfonamide derivatives. This inhibition can lead to apoptosis in cancer cells by disrupting survival signals mediated by proteins such as Bcl-2 family members.
  • Antimicrobial Activity : Compounds with sulfonamide structures are known for their broad-spectrum antimicrobial properties. They interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, which is crucial for bacterial growth.
  • Anti-inflammatory Effects : The presence of the tetrahydrothiopyran moiety suggests potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of related compounds:

  • Cancer Treatment : A study focusing on thiazole-containing compounds demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting that this compound might exhibit similar effects.
  • Antimicrobial Testing : Research involving sulfonamide derivatives showed promising results against resistant bacterial strains, indicating the potential application of this compound in combating antibiotic resistance .
  • Pharmacokinetics : Investigations into the pharmacokinetics of related compounds revealed favorable absorption and distribution profiles, essential for therapeutic efficacy. Further studies are needed to establish the pharmacokinetic parameters specific to this compound .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

Compound NameKey FeaturesBiological Activity
N-(4-methoxytetrahydrothiopyran)methylbenzenesulfonamideContains methoxy and sulfonamide groupsAntimicrobial, anticancer
N-(trifluoromethyl)benzenesulfonamideTrifluoromethyl group enhances potencyStrong enzyme inhibition
N-(6-Methylthieno[2,3-b]thiopyran)acetamideThieno moiety enhances anti-inflammatory effectsAntimicrobial, anti-inflammatory

Comparison with Similar Compounds

Tabulated Comparison of Key Properties

Compound Name Core Structure Key Substituent Melting Point (°C) Notable Properties Reference
Target Compound Thiazol-2-yl-acetamide 4-Methoxytetrahydro-2H-thiopyran-4-ylmethyl N/A High conformational flexibility N/A
SR1001 Thiazol-2-yl-acetamide 4-(Hexafluoro-hydroxypropan-2-yl)phenyl N/A Fluorophilic, RORγt antagonism
LSN3316612 Thiazol-2-yl-acetamide (2S,4S)-Piperidinyl-6-fluoropyridinyloxy N/A OGA inhibition, enhanced solubility
N-[5-(4-R-Benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide Thiazol-2-yl-thioxoacetamide Morpholin-4-yl, 4-R-benzyl 147–160 Increased electron density, moderate yield
N-(4-Phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Thiazol-2-yl-acetamide Oxadiazole-thioether-pyridinyl 184–185 Potential solubility issues

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